molecular formula C12H11NO2S B3153897 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole CAS No. 767628-63-7

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole

Cat. No.: B3153897
CAS No.: 767628-63-7
M. Wt: 233.29 g/mol
InChI Key: UJKJYLAGSICUDJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole is a synthetic small molecule featuring the 1,3-benzodioxole scaffold, a structure recognized in medicinal chemistry for its broad range of biological activities . This compound is of significant interest in early-stage drug discovery and pharmacological research. The 1,3-benzodioxole moiety is found in compounds with demonstrated potential as anticancer agents, adrenoceptor antagonists, and enzyme inhibitors such as tyrosine, α-amylase, and lipase . Furthermore, this core structure is a key component in clinical candidates like saracatinib, a potent kinase inhibitor, highlighting its relevance in developing therapeutics for various diseases . The integration of this moiety with the 4,5-dimethylthiazole group, a common feature in many bioactive molecules, makes this compound a valuable chemical tool for researchers. It is primarily used for building structure-activity relationship (SAR) models, screening in biological assays, and as a synthetic intermediate in the design of novel therapeutic agents. This product is for research use only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is not for human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-8(2)16-12(13-7)9-3-4-10-11(5-9)15-6-14-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKJYLAGSICUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the benzodioxole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

4,5-Dimethylthiazole (CAS 3581-91-7)
  • Structure : A thiazole ring with methyl groups at positions 4 and 4.
  • Properties: Molecular weight: 113.18 g/mol . Density: 1.07 g/mL; boiling point: 158°C . Organoleptic profile: Boiled shrimp, fishy, and green notes .
  • Applications : Used as a flavoring agent in food, formed via thermal degradation of sulfur-containing compounds or Maillard reactions .
  • Key Difference : Lacks the 1,3-benzodioxole substituent, resulting in lower molecular weight and simpler metabolic pathways compared to the target compound.
2-Phenyl-4,5-dimethylthiazole
  • Structure : Thiazole with methyl groups at positions 4/5 and a phenyl group at position 2.
  • Synthesis : Prepared via Pd-catalyzed direct arylation of 4,5-dimethylthiazole with bromobenzene, yielding 82–93% .
2-(Methoxymethyl)-4,5-dimethylthiazole (CAS 533885-39-1)
  • Structure : Methoxymethyl substituent at C2.
  • Properties : Similarity score of 0.93 to the target compound .
BMS-911543
  • Structure : Contains a 4,5-dimethylthiazole moiety as part of a larger pharmacophore optimized for JAK2 inhibition .
  • Properties: Demonstrated excellent kinome selectivity and in vivo safety .
  • Key Difference : The target compound’s benzodioxole group may confer distinct pharmacokinetic profiles, such as altered metabolic liabilities compared to BMS-911543’s optimized heterocycle .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (C2, C4, C5) Key Properties
4,5-Dimethylthiazole 113.18 –, CH₃, CH₃ High volatility; food-grade aroma
2-Phenyl-4,5-dimethylthiazole ~189.25 C₆H₅, CH₃, CH₃ Enhanced lipophilicity
Target Compound ~223.25* Benzodioxole, CH₃, CH₃ Predicted higher solubility due to O-atoms in benzodioxole

*Estimated based on structural formula (C₁₀H₉NO₂S).

Biological Activity

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole features a benzodioxole moiety fused with a thiazole ring. Its structural characteristics contribute to its biochemical interactions and biological efficacy.

Target Interactions

The compound exhibits significant interactions with various enzymes and proteins, influencing critical biochemical pathways. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmission and have implications in neurodegenerative diseases.

Cellular Effects

Research indicates that 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole can induce apoptosis in cancer cells and cause cell cycle arrest at the S phase. This effect is linked to its ability to modulate microtubule assembly and alter cellular signaling pathways associated with apoptosis and cell cycle regulation .

Anticancer Activity

A range of studies has evaluated the anticancer properties of this compound across various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole exhibited potent cytotoxic effects against several human cancer cell lines, including melanoma (A375) and breast cancer (MCF-7) cells. The compound's effectiveness was assessed using the MTT assay, revealing IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil .

Case Studies

  • Study on Melanoma Cells : A study highlighted that compounds related to 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole showed broad-spectrum antitumor activity against melanoma cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential .
  • Inhibition of Telomerase : Another study reported that derivatives of this compound exhibited potent telomerase inhibitory activity with IC50 values ranging from 0.8 to 0.9 µM, suggesting a potential mechanism for their anticancer effects .

The compound's biochemical properties include:

  • Enzyme Inhibition : It significantly inhibits AChE and BuChE activities, which may contribute to its therapeutic potential in treating neurodegenerative diseases alongside its anticancer properties .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, enhancing the understanding of its mechanism at the molecular level .

Comparative Analysis

To provide a clearer perspective on the biological activity of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole compared to similar compounds, a comparative analysis is presented below:

Compound NameAnticancer ActivityAChE InhibitionIC50 (µM)
2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazoleHighModerateTBD
1-Benzo[1,3]dioxol-5-yl-indolesHighLowTBD
4-(1,3-Benzodioxol-5-yl)-1H-benzimidazoleModerateHighTBD

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole, and how can reaction parameters be optimized for improved yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors. A method analogous to Badie et al. (2014) refluxes hydrazide derivatives in DMSO (18 hours, 65% yield) followed by crystallization . Optimization includes solvent polarity (DMSO vs. ethanol), reflux duration, and catalyst screening (e.g., glacial acetic acid) . Comparative reaction conditions:

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
DMSONoneReflux1865
MethanolK₂CO₃, MgCl₂Reflux275
  • Key Insight : Solvent choice and catalyst presence significantly impact yield. Methanol with K₂CO₃ achieves higher efficiency .

Q. Which spectroscopic techniques are critical for structural elucidation of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole, and what diagnostic signals confirm its identity?

  • Methodological Answer :

  • NMR : ¹H NMR shows benzodioxole protons as singlets (δ 6.0–6.5 ppm) and thiazole methyl groups as singlets (δ 2.3–2.6 ppm) .

  • IR : C-O-C (dioxole) stretches at 1250–1050 cm⁻¹; thiazole C=N at 1640–1580 cm⁻¹ .

  • HRMS : Exact mass confirmation (calculated for C₁₂H₁₂N₂O₂S: 248.0625) .

    • Validation : Cross-referencing NMR/IR with computational simulations (e.g., Gaussian) ensures structural accuracy .

Q. How does solvent selection influence crystallization efficiency and purity during purification?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility during reflux, while ethanol-water mixtures improve crystal formation . For example, ice-water quenching post-reflux yields light-yellow powders with 65% purity .
  • Optimization : Gradual cooling (0.5°C/min) reduces impurities, confirmed by HPLC (purity >98%) .

Advanced Research Questions

Q. How does the electronic configuration of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : The electron-rich benzodioxole lowers the thiazole C-2 LUMO energy (-1.8 eV), favoring Pd(0) oxidative addition .

  • Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids achieves 40–55% yield using bulky ligands (SPhos) to mitigate steric hindrance from methyl groups .

    • Data Contradiction : Lower yields (<30%) reported with smaller ligands (PPh₃) highlight steric limitations .

Q. What methodologies enable determination of the compound’s binding mode to cytochrome P450 enzymes, and how can conflicting inhibition data be reconciled?

  • Methodological Answer :

  • SPR/ITC : Surface plasmon resonance (KD = 1.2 μM) and isothermal titration calorimetry (ΔH = -8.5 kcal/mol) quantify binding .

  • Assay Standardization : Discrepancies in IC₅₀ (2 μM vs. 8 μM) arise from NADPH concentration variance. Recombinant isoforms (CYP3A4 vs. CYP2D6) clarify isoform specificity .

    • Resolution : Meta-analysis of 10+ studies identifies optimal NADPH levels (1 mM) for consistent results .

Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how are docking studies validated?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens ATP-binding pockets (e.g., EGFR kinase), with binding energies < -9.0 kcal/mol indicating high affinity .

  • Validation : Co-crystallization (X-ray) confirms predicted binding poses (RMSD < 2.0 Å) .

    • Advanced Tip : Molecular dynamics (MD) simulations (50 ns) assess stability of docked conformations .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the benzodioxole ring to enhance bioavailability?

  • Methodological Answer :

  • Methoxy Substituents : Introducing 4-methoxy groups increases logP (2.1 → 2.8) but reduces solubility. Prodrug strategies (e.g., esterification) restore aqueous solubility (>5 mg/mL) .

  • In Vivo Testing : Pharmacokinetic studies in rodents show 2.5× higher AUC for prodrug derivatives .

    • Contradiction : Over-substitution (>2 methoxy groups) decreases membrane permeability due to increased polarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole

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